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molecular formula C6H8N2O2S B1419529 6-Methylpyridine-3-sulfonamide CAS No. 34082-13-8

6-Methylpyridine-3-sulfonamide

Cat. No. B1419529
M. Wt: 172.21 g/mol
InChI Key: RPLBYMXKOXFVNR-UHFFFAOYSA-N
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Patent
US08614215B2

Procedure details

To a solution of 6-methylpyridine-3-sulfonamide (0.5 g, 3 mmol) in chloroform (40 mL) is added mCPBA (1.5 g; 8.7 mmol) and the reaction mixture is stirred overnight under nitrogen. The solvent is evaporated under reduced pressure. The residue is taken up in ACN and the precipitate is filtered off then dried under vacuum to afford 0.4 g (73%) of the title compound as an off white solid. 1H NMR (DMSO-d6, 400 MHz) δ 8.53 (s, 1H), 7.74 (s, 2H), 7.69-7.64 (m, 1H), 7.59-7.52 (m, 1H), 2.4 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.C1C=C(Cl)C=C(C(OO)=[O:20])C=1>C(Cl)(Cl)Cl>[NH2:11][S:8]([C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[N+:7]([O-:20])[CH:6]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=CC=C(C=N1)S(=O)(=O)N
Name
Quantity
1.5 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred overnight under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
then dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NS(=O)(=O)C=1C=CC(=[N+](C1)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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